molecular formula C16H9BrCl2N2OS B2751710 [4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone CAS No. 339023-03-9

[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone

Cat. No.: B2751710
CAS No.: 339023-03-9
M. Wt: 428.13
InChI Key: ZYJLMDVQKCOYCL-UHFFFAOYSA-N
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Description

“[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone” is a complex organic compound. It contains a bromophenyl group, a dichloroanilino group, and a thiazolyl group linked by a methanone . The dichloroanilino group consists of an aniline ring substituted with two chlorine atoms .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a bromophenyl group, a dichloroanilino group, and a thiazolyl group. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Spectral Characterization

The synthesis and spectral characterization of novel compounds, including [4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone derivatives, have been thoroughly investigated. These studies involve the use of various analytical techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry for structural elucidation. Density Functional Theory (DFT) calculations have been employed for structural optimization and interpretation of vibrational spectra, aiding in understanding the molecular structure and bonding features of these compounds. These studies provide insights into the molecular design and development of new materials with potential applications in various fields (Shahana & Yardily, 2020).

Antibacterial and Antimicrobial Activities

Research on this compound derivatives has shown promising antibacterial and antimicrobial activities. Studies have demonstrated the synthesis of related compounds and evaluated their in vitro antibacterial activity against different bacterial strains. These findings suggest potential applications in developing new antimicrobial agents to combat various bacterial infections (Reddy & Reddy, 2016).

Antioxidant Properties

Derivatives of this compound have been explored for their antioxidant properties. Synthesis of compounds with bromine substitutions has been shown to exhibit significant antioxidant power, suggesting their potential as promising molecules for applications requiring antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Antimicrobial and Antiviral Activity

The antimicrobial and antiviral activities of synthesized compounds, including those related to this compound, have been evaluated. While some compounds did not show effectiveness against tested bacterial strains, others demonstrated activity against fungal strains such as Aspergillus niger and Candida albicans, indicating their potential as antifungal agents. Furthermore, selective activity against viruses like vaccinia virus and Coxsackie virus B4 has been noted, suggesting the possibility of developing these compounds into antiviral agents (Sharma et al., 2009).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given that similar compounds have shown diverse biological activities . Further studies could also focus on its synthesis and structural analysis.

Properties

IUPAC Name

(4-bromophenyl)-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrCl2N2OS/c17-10-3-1-9(2-4-10)15(22)14-8-20-16(23-14)21-11-5-6-12(18)13(19)7-11/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJLMDVQKCOYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN=C(S2)NC3=CC(=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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